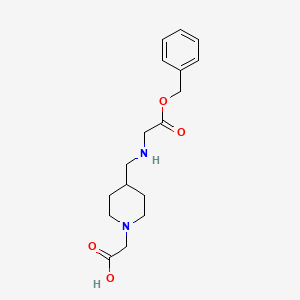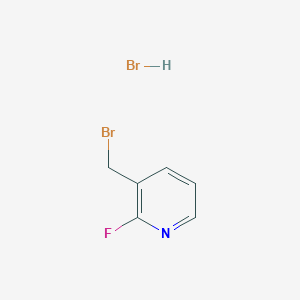
3-(Bromomethyl)-2-fluoropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-fluoropyridine hydrobromide is a halogenated heterocyclic compound. It is a derivative of pyridine, where the pyridine ring is substituted with a bromomethyl group at the 3-position and a fluorine atom at the 2-position. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-fluoropyridine hydrobromide typically involves the bromination of 2-fluoropyridine. One common method is to react 2-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group at the 3-position. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and environmentally friendly methods. For example, the use of 5-methylnicotinic acid as a starting material has been reported for the synthesis of similar compounds, which can be adapted for this compound . This method involves esterification, reduction, and bromination steps, with careful control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-fluoropyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a 3-(aminomethyl)-2-fluoropyridine derivative.
Scientific Research Applications
3-(Bromomethyl)-2-fluoropyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-fluoropyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various molecular targets. The fluorine atom at the 2-position can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)pyridine hydrobromide: Lacks the fluorine atom, making it less electron-withdrawing and potentially less reactive in certain reactions.
2-Fluoropyridine: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.
3-(Chloromethyl)-2-fluoropyridine hydrobromide: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
3-(Bromomethyl)-2-fluoropyridine hydrobromide is unique due to the combination of the bromomethyl and fluorine substituents, which provide a balance of reactivity and electronic effects. This makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C6H6Br2FN |
|---|---|
Molecular Weight |
270.92 g/mol |
IUPAC Name |
3-(bromomethyl)-2-fluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |
InChI Key |
SRYUQEUTVDPSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)F)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


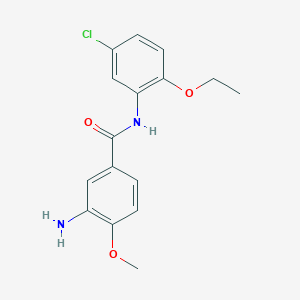
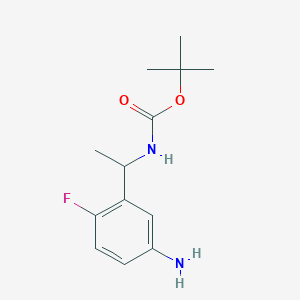
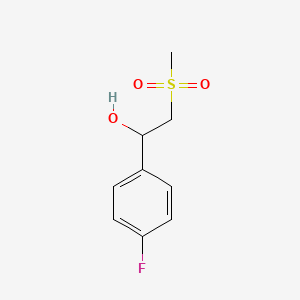

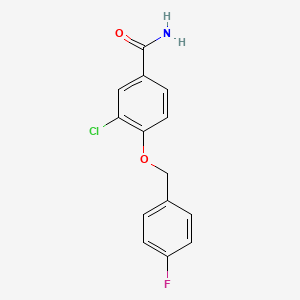
![3-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B12999496.png)
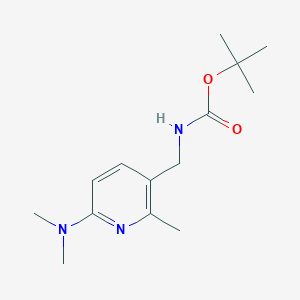
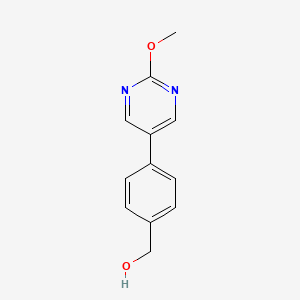
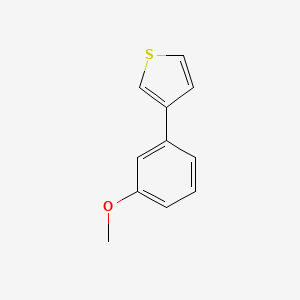
![4-Chloro-1-(tetrahydro-2H-pyran-4-yl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12999523.png)
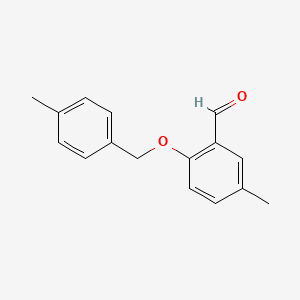
![(1S,5S)-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B12999526.png)

